molecular formula C7H9F6N B13250090 (2R,6S)-2,6-Bis(trifluoromethyl)piperidine

(2R,6S)-2,6-Bis(trifluoromethyl)piperidine

Cat. No.: B13250090
M. Wt: 221.14 g/mol
InChI Key: APPHZZVNZFLFTE-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-2,6-Bis(trifluoromethyl)piperidine is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways .

Properties

Molecular Formula

C7H9F6N

Molecular Weight

221.14 g/mol

IUPAC Name

(2S,6R)-2,6-bis(trifluoromethyl)piperidine

InChI

InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h4-5,14H,1-3H2/t4-,5+

InChI Key

APPHZZVNZFLFTE-SYDPRGILSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC(NC(C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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